molecular formula C14H21ClN2O B1331817 1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine CAS No. 401801-56-7

1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine

Cat. No.: B1331817
CAS No.: 401801-56-7
M. Wt: 268.78 g/mol
InChI Key: SZSFCFYPOLLTOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine involves several steps. One common synthetic route includes the reaction of 4-chloro-3,5-dimethylphenol with ethylene oxide to form 2-(4-chloro-3,5-dimethylphenoxy)ethanol. This intermediate is then reacted with piperazine under suitable conditions to yield the final product .

Industrial production methods for this compound are not widely documented, but the synthesis typically involves standard organic synthesis techniques such as nucleophilic substitution and condensation reactions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate .

Chemical Reactions Analysis

1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as palladium on carbon or potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted piperazines and phenoxy derivatives .

Scientific Research Applications

1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine involves its interaction with specific molecular targets, such as proteins or enzymes. The phenoxyethyl group allows the compound to bind to hydrophobic pockets within proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. This binding can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which allows for versatile applications in research and potential therapeutic uses .

Properties

IUPAC Name

1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O/c1-11-9-13(10-12(2)14(11)15)18-8-7-17-5-3-16-4-6-17/h9-10,16H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSFCFYPOLLTOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCCN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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